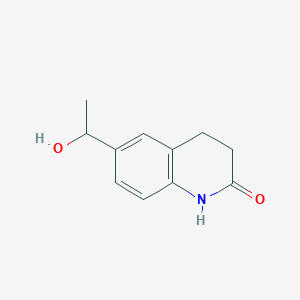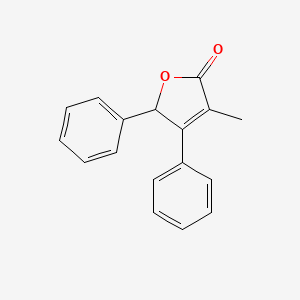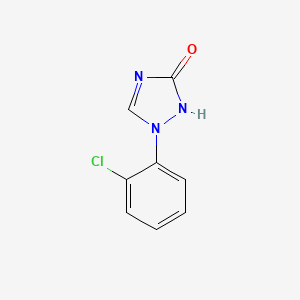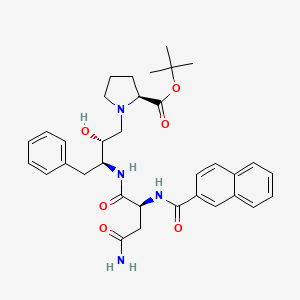
JNJ-49095397
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-49095397 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards. The exact industrial methods are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
JNJ-49095397 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
JNJ-49095397 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of p38 MAPK α and γ isoforms.
Biology: Investigated for its anti-inflammatory and antiviral properties in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for COPD, cystic fibrosis, and respiratory syncytial virus infection.
Industry: Utilized in the development of new anti-inflammatory and antiviral drugs
Mechanism of Action
JNJ-49095397 exerts its effects by selectively inhibiting the α and γ isoforms of p38 MAPK. This inhibition leads to the suppression of pro-inflammatory cytokine production and the reduction of inflammation. Additionally, this compound inhibits the SRC kinase family, specifically haematopoietic kinase, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ezurpimtrostat hydrochloride: An orally available palmitoyl protein thioesterase-1 inhibitor with antifibrotic, antiviral, and anticancer effects.
UC-781: A potent and selective inhibitor of human immunodeficiency virus non-nucleoside reverse transcriptase.
SIRT1-IN-1: A selective inhibitor of SIRT1 with antiviral activity against cytomegalovirus.
Tenofovir exalidex: A lipid-conjugated acyclic nucleotide analog of Tenofovir with efficacy against wild-type and antiretroviral-resistant human immunodeficiency virus strains
Uniqueness
JNJ-49095397 is unique due to its selective inhibition of p38 MAPK α and γ isoforms, combined with its anti-inflammatory and potential antiviral activities. This dual action makes it a promising candidate for treating respiratory diseases and viral infections .
Properties
CAS No. |
1220626-82-3 |
|---|---|
Molecular Formula |
C34H36N6O4 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
N-[4-[[4-[[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamoylamino]naphthalen-1-yl]oxymethyl]pyridin-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C34H36N6O4/c1-22-10-12-24(13-11-22)40-31(19-29(39-40)34(2,3)4)38-33(42)36-27-14-15-28(26-9-7-6-8-25(26)27)44-20-23-16-17-35-30(18-23)37-32(41)21-43-5/h6-19H,20-21H2,1-5H3,(H,35,37,41)(H2,36,38,42) |
InChI Key |
RTDCVLCTBQDLBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCC5=CC(=NC=C5)NC(=O)COC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,5-Difluoro-4-[(methoxycarbonyl)amino]pentanoic acid](/img/structure/B8601737.png)
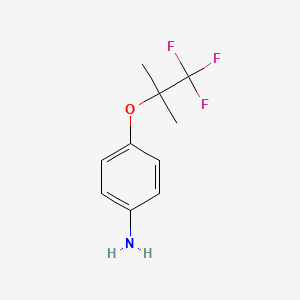
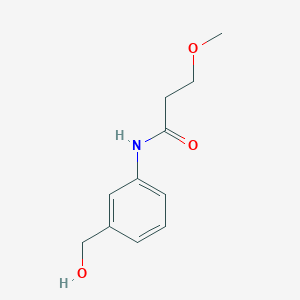
![1-[2-(4-Bromophenyl)ethyl]-2-pyrrolidinone](/img/structure/B8601764.png)
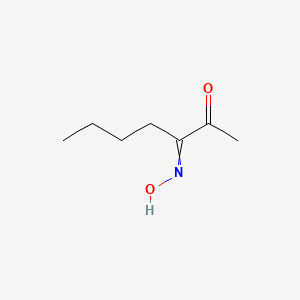
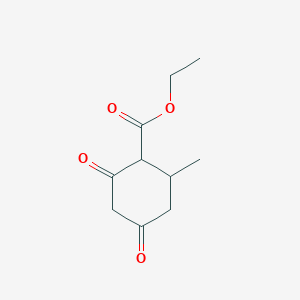
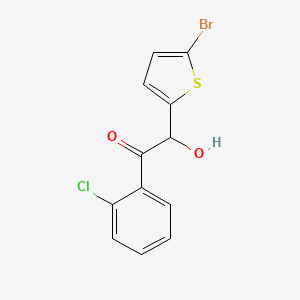
![2-[2-(4-Tert-butyl-phenyl)-thiazol-4-yl]-ethanol](/img/structure/B8601798.png)
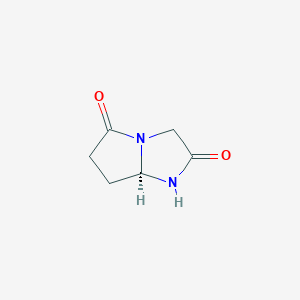
![N-{[3-(Benzyloxy)phenyl]methyl}-2-([1,1'-biphenyl]-4-yl)acetamide](/img/structure/B8601826.png)
